
1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate
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Overview
Description
1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities associated with similar compounds, it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, cell proliferation, and microbial growth, among others .
Result of Action
Given the range of activities associated with similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate could be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules.
Preparation Methods
The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with 2,2-diphenylacetic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities. In industry, it is used in the production of various materials and chemicals .
Comparison with Similar Compounds
1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate can be compared with other benzimidazole derivatives, such as clemizole, etonitazene, and omeprazole. These compounds share a similar core structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2,2-diphenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-24-15-23-19-14-18(12-13-20(19)24)26-22(25)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMZVCRMFQGGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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